molecular formula C14H17N3O2S B5962966 4-amino-2-[2-(2,3-dimethylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one

4-amino-2-[2-(2,3-dimethylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one

Cat. No.: B5962966
M. Wt: 291.37 g/mol
InChI Key: SHTLDDFGJZPEGV-UHFFFAOYSA-N
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Description

4-amino-2-[2-(2,3-dimethylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes an amino group, a dimethylphenoxy group, and a sulfanyl group attached to a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-[2-(2,3-dimethylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as malononitrile and urea.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

    Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group can be attached via an etherification reaction using 2,3-dimethylphenol and an appropriate alkylating agent.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction using an appropriate thiol source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-[2-(2,3-dimethylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-amino-2-[2-(2,3-dimethylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-amino-2-[2-(2,3-dimethylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

4-amino-2-[2-(2,3-dimethylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one can be compared with other similar compounds, such as:

    4-amino-2,6-dimethoxypyrimidine: Similar pyrimidinone core but with different substituents.

    2-amino-4,6-dimethoxypyrimidine: Similar core structure with different functional groups.

    4-amino-2-methylphenyl-2-(3,4-dimethylphenoxy)acetamide: Similar phenoxy group but different core structure.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-amino-2-[2-(2,3-dimethylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-9-4-3-5-11(10(9)2)19-6-7-20-14-16-12(15)8-13(18)17-14/h3-5,8H,6-7H2,1-2H3,(H3,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTLDDFGJZPEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCSC2=NC(=CC(=O)N2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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